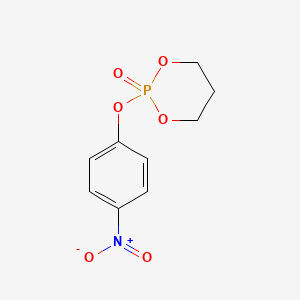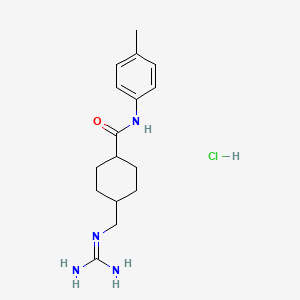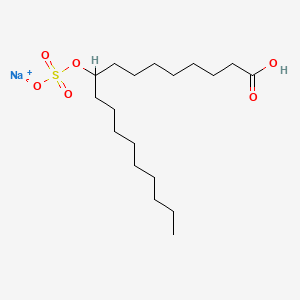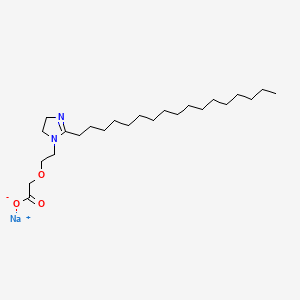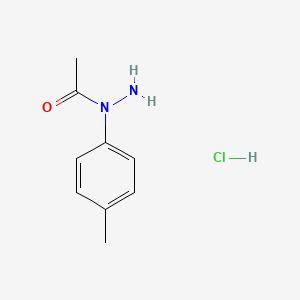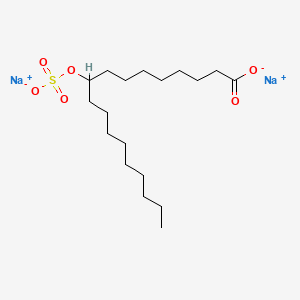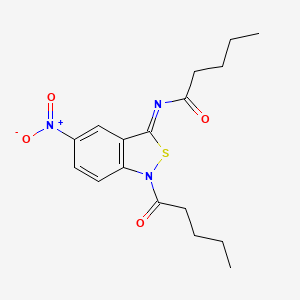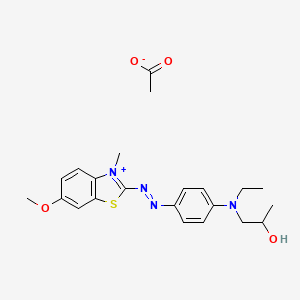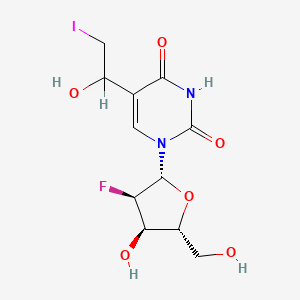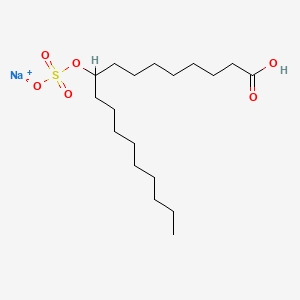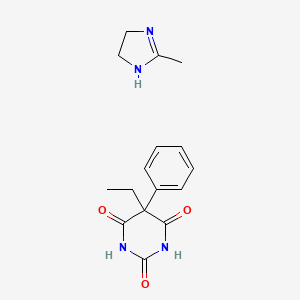
Einecs 303-920-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 303-920-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific properties, applications, and synthesis methods make it a subject of interest in various scientific fields.
Preparation Methods
The preparation of Einecs 303-920-3 involves several synthetic routes and reaction conditions. Typically, the synthesis of such compounds requires multi-step reactions, often involving organic synthesis techniques. The exact methods and conditions can vary depending on the desired purity and yield. Industrial production methods may include large-scale reactions in controlled environments to ensure consistency and safety .
Chemical Reactions Analysis
Einecs 303-920-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .
Scientific Research Applications
Einecs 303-920-3 has numerous applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. Industrial applications might include its use in the production of other chemicals or materials .
Mechanism of Action
The mechanism of action of Einecs 303-920-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For instance, it may inhibit or activate certain enzymes, alter cellular signaling pathways, or interact with specific receptors .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique properties and reactions make it a valuable tool for researchers and industries alike
Properties
CAS No. |
94231-97-7 |
|---|---|
Molecular Formula |
C16H20N4O3 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;2-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C12H12N2O3.C4H8N2/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-4-5-2-3-6-4/h3-7H,2H2,1H3,(H2,13,14,15,16,17);2-3H2,1H3,(H,5,6) |
InChI Key |
FJTUSQWYZJVOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC1=NCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


